molecular formula C26H36N2O3 B11100585 4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide

4-(Heptyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11100585
M. Wt: 424.6 g/mol
InChI Key: UJBFAPQHIGCJCK-SZXQPVLSSA-N
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Description

4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of heptyloxy and pentyloxy groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide typically involves the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 4-(pentyloxy)benzaldehyde, is synthesized through the etherification of 4-hydroxybenzaldehyde with pentanol under acidic conditions.

    Condensation Reaction: The aldehyde intermediate is then reacted with 4-(heptyloxy)benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired hydrazone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like hydrazines.

    Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Heptyloxy)benzoic Acid: Shares the heptyloxy group but differs in the functional group attached to the benzene ring.

    4-Heptyloxyphenol: Contains the heptyloxy group attached to a phenol ring, showing antibacterial activity.

    (4E)-4-{[4-(heptyloxy)phenyl]methylidene}-3-methyl-4,5-dihydro-1,2-oxazol-5-one: Another compound with a heptyloxy group, used in scientific research.

Uniqueness

4-(Heptyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of heptyloxy and pentyloxy groups attached to a benzohydrazide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

4-heptoxy-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H36N2O3/c1-3-5-7-8-10-20-31-25-17-13-23(14-18-25)26(29)28-27-21-22-11-15-24(16-12-22)30-19-9-6-4-2/h11-18,21H,3-10,19-20H2,1-2H3,(H,28,29)/b27-21+

InChI Key

UJBFAPQHIGCJCK-SZXQPVLSSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCCC

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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